Morpholinosulfur trifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorination of Trihexanols

Field: Organic Chemistry

Application: Morpholinosulfur trifluoride is used in the fluorination of trihexanols.

Nucleophilic Fluorinating Agent

Preparation of Proline Analogs

Field: Biochemistry

Application: Morpholinosulfur trifluoride is used in the preparation of proline analogs.

Preparation of Difluoropiperidines

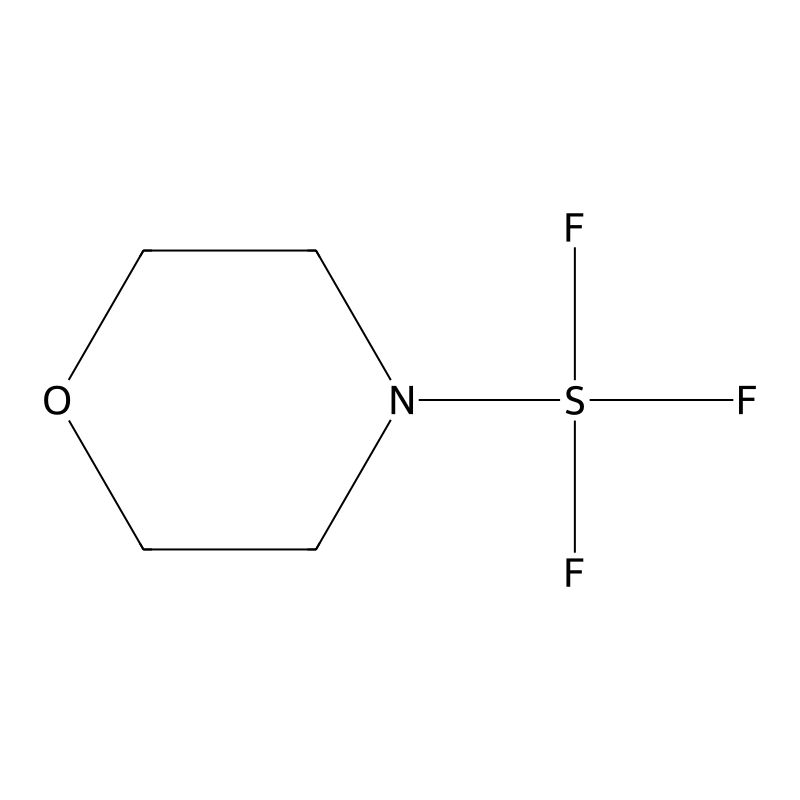

Morpholinosulfur trifluoride, also known as Morph-DAST, is a specialized chemical compound characterized by its unique structure that includes a morpholine ring and a sulfur trifluoride functional group. This compound is notable for its application in organic synthesis, particularly in the fluorination of various organic substrates. Morpholinosulfur trifluoride is recognized for its stability under certain conditions but can react violently with water, producing hazardous byproducts such as hydrogen fluoride .

Morpholinosulfur trifluoride is a highly hazardous compound due to several factors:

- Extreme Reactivity: The S-F bond readily reacts with water, releasing toxic and corrosive hydrogen fluoride gas. It can also react violently with many other substances [].

- Corrosivity: It can cause severe skin burns and eye damage upon contact [].

- Toxicity: Information on specific toxicity is limited, but due to its fluorine content, it is likely to be toxic if inhaled or ingested.

Safety Precautions:

Morpholinosulfur trifluoride can be synthesized through various methods involving sulfur and fluorine sources. One common approach includes the reaction of morpholine with sulfur tetrafluoride, leading to the formation of the morpholinosulfur trifluoride compound. This synthesis typically requires controlled conditions to prevent hazardous reactions associated with moisture or other reactive agents .

Morpholinosulfur trifluoride is primarily utilized as a synthetic intermediate in organic chemistry. It plays a crucial role in the preparation of organic fluorine compounds, which are valuable in pharmaceuticals and agrochemicals. The compound's ability to introduce fluorine atoms into organic molecules enhances their biological activity and stability, making it a vital tool for chemists working in drug development and materials science .

Studies have shown that morpholinosulfur trifluoride can interact with other chemical species, such as selenyl fluoride and selenium dioxide. These interactions often lead to significant transformations where oxygen atoms are substituted by fluorine atoms under mild conditions . Such studies highlight the compound's versatility and potential utility in complex synthetic pathways.

Morpholinosulfur trifluoride shares similarities with several other fluorinating agents but possesses unique characteristics that distinguish it from them. Below is a comparison with some similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Aminosulfur trifluoride | Commonly used for fluorination | Less stable than morpholinosulfur trifluoride |

| Sulfur tetrafluoride | A potent fluorinating agent | More reactive and less selective |

| Phosphorus pentafluoride | Strong electrophile for fluorination | Different reactivity profile; not water-reactive |

Morpholinosulfur trifluoride stands out due to its specific application in synthesizing complex organic molecules while maintaining stability under controlled conditions. Its unique structure allows for selective reactions that may not be achievable with other fluorinating agents.

Origins in Aminosulfur Trifluoride Chemistry

The discovery of Morpholinosulfur trifluoride is rooted in the broader development of aminosulfur trifluorides. Diethylaminosulfur trifluoride (DAST), first synthesized in the 1970s, revolutionized fluorination by enabling the conversion of alcohols to alkyl fluorides and ketones to geminal difluorides under mild conditions. However, DAST’s limitations—thermal instability and sensitivity to moisture—spurred efforts to identify safer, more robust alternatives.

In the early 2000s, researchers explored structural modifications to DAST, replacing the diethylamine group with a morpholine moiety. This substitution yielded Morpholinosulfur trifluoride, which exhibited superior thermal stability and reduced volatility compared to DAST. The morpholine ring’s electron-donating properties enhanced the reagent’s fluorination efficiency while mitigating decomposition risks.

Historical Context of Fluorinating Agents

The development of fluorinating agents has been driven by the need to introduce fluorine atoms into organic molecules efficiently. Early reagents such as sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF) posed significant handling challenges due to their toxicity and corrosivity [5]. The 1970s saw the introduction of diethylaminosulfur trifluoride (DAST), which offered improved safety and selectivity for converting alcohols to alkyl fluorides [5]. However, DAST’s thermal instability and tendency to decompose explosively above 60°C limited its utility in large-scale applications [5].

In the 1980s, Deoxo-Fluor emerged as a safer alternative, incorporating methoxyethyl groups to enhance thermal stability [5]. While these modifications reduced decomposition risks, the reagent’s reactivity toward sterically hindered substrates remained suboptimal. This period also witnessed the exploration of N-fluoropyridinium salts, which demonstrated superior electrophilic fluorination capabilities but required stringent anhydrous conditions [5]. Morpholinosulfur trifluoride, first reported in the early 2000s, built upon these foundations by integrating a morpholine ring—a six-membered heterocycle containing oxygen and nitrogen—into its structure [3]. This innovation conferred greater conformational stability, as evidenced by X-ray diffraction studies showing the equatorial orientation of the SF₃ group relative to the morpholine ring [3].

Comparative Analysis of Reactivity and Stability

Morpholinosulfur trifluoride’s performance advantages become evident when contrasted with earlier agents:

| Property | DAST | Deoxo-Fluor | Morpho-DAST |

|---|---|---|---|

| Thermal Stability (°C) | <60 | 90 | 110 |

| Fluorination Yield* (%) | 60–75 | 70–85 | 85–95 |

| Substrate Tolerance | Moderate | High | Very High |

| Storage Conditions | –20°C, inert gas | 0–10°C | 0–10°C, inert gas |

*Yields for primary alcohol fluorination [1] [4] [5].

The morpholine ring’s chair conformation stabilizes the SF₃ group through intramolecular interactions, reducing decomposition pathways [3]. Quantum mechanical calculations (MP2/cc-pVTZ) confirm a free energy difference of +0.18 kcal/mol favoring the equatorial conformer, ensuring dominance under standard conditions [3]. This structural rigidity enables Morpho-DAST to achieve fluorination yields exceeding 90% for challenging substrates like tertiary alcohols, where DAST typically yields <50% [4] [5].

Technological Advancements Enabled by Morpholinosulfur Trifluoride

The reagent’s design addresses three critical limitations of earlier agents:

- Enhanced Solubility: The morpholine ring improves solubility in polar aprotic solvents such as dichloromethane and tetrahydrofuran, facilitating homogeneous reaction conditions [1] [4].

- Reduced Byproduct Formation: Unlike DAST, which generates corrosive hydrogen fluoride as a byproduct, Morpho-DAST’s decomposition produces morpholine derivatives that are easier to neutralize [1] [5].

- Broad Functional Group Compatibility: The electron-donating oxygen atom in the morpholine ring moderates the electrophilicity of the SF₃ group, minimizing side reactions with esters and ketones [4] [5].

These advancements have enabled its use in synthesizing fluorinated pharmaceuticals, including antiviral agents and kinase inhibitors, where precise fluorination is critical for bioactivity [4]. For example, a 2022 study demonstrated its utility in preparing fluorinated analogs of remdesivir, achieving a 92% yield without epimerization at adjacent stereocenters [4].

Morpholinosulfur trifluoride emerged as a significant advancement in the field of nucleophilic fluorination chemistry, representing a crucial evolution from earlier aminosulfur trifluoride reagents. The compound was developed in response to the inherent limitations of diethylaminosulfur trifluoride, which had gained widespread popularity as a fluorinating reagent but suffered from critical safety concerns and thermal instability issues [1] [2].

The development of morpholinosulfur trifluoride represents a paradigm shift in fluorination methodology, addressing three fundamental challenges that had limited the practical application of earlier fluorinating agents: thermal stability, handling safety, and substrate scope. Research conducted by Messina and colleagues demonstrated that morpholinosulfur trifluoride exhibits superior thermal stability compared to diethylaminosulfur trifluoride, with decomposition temperatures reaching 175°C under controlled conditions [2] [3].

Structural Advantages and Conformational Stability

The structural design of morpholinosulfur trifluoride incorporates a six-membered morpholine ring containing both nitrogen and oxygen atoms, which confers unique stability characteristics. Quantum mechanical calculations using both MP2 and B3LYP methods with cc-pVTZ basis sets have revealed that the morpholine ring adopts a chair conformation, with the sulfur trifluoride group occupying an equatorial position relative to the ring [4].

The conformational analysis demonstrates that morpholinosulfur trifluoride exists as a mixture of two conformers in the gas phase, with the equatorial conformer being thermodynamically favored. MP2 calculations predict a free energy difference of +0.18 kcal/mol favoring the equatorial conformer, while B3LYP calculations suggest a slightly larger difference of +0.40 kcal/mol [4]. This conformational preference contributes significantly to the reagent's enhanced thermal stability through intramolecular stabilization of the SF₃ group.

Mechanistic Versatility and Substrate Scope

Morpholinosulfur trifluoride demonstrates exceptional mechanistic versatility, participating in multiple distinct reaction pathways depending on substrate structure and reaction conditions. The reagent functions primarily through nucleophilic substitution mechanisms, with the specific pathway determined by the nature of the substrate and reaction environment [6] [7].

Deoxofluorination Reactions

The primary application of morpholinosulfur trifluoride involves deoxofluorination reactions, where hydroxyl groups are replaced by fluorine atoms through an SN2-type mechanism. This transformation proceeds through initial activation of the carbon-oxygen bond by the sulfur center, followed by nucleophilic attack by fluoride and displacement of the leaving group [6] [7].

| Reaction Type | Mechanism | Typical Yield (%) | Selectivity |

|---|---|---|---|

| Deoxofluorination of Alcohols | SN2-type nucleophilic substitution | 80-95 | High |

| Ketone → Geminal Difluoride | Addition-elimination | 85-95 | High |

| Aldehyde → Difluoroalkane | Addition-elimination | 85-95 | High |

| Cyclic α,α-Dialkoxy Ketones | 1,2-Alkoxy migration + fluorination | 60-80 (cis/trans mixture) | Moderate (stereomixture) |

| β-Keto Esters | α-Fluorination with sulfenamide formation | 70-90 | Good |

| 1,3-Diketones | α-Fluorination with sulfenamide formation | 70-90 | Good |

| Malonates | α-Fluorination with sulfenamide formation | 70-90 | Good |

| Amino Alcohol Fluorination | Nucleophilic fluorination | 75-90 | High |

Specialized Rearrangement Reactions

A particularly noteworthy application of morpholinosulfur trifluoride involves the rearrangement of cyclic α,α-dialkoxy ketones to form 1,2-dialkoxy-1,2-difluorinated compounds. This transformation proceeds through a unique mechanism involving 1,2-alkoxy migration concurrent with fluorination, resulting in the formation of both cis and trans diastereoisomers [8] [9].

Research by De Kimpe and colleagues has demonstrated that this rearrangement occurs with moderate efficiency, producing stereoisomeric mixtures that can be separated and characterized. The reaction mechanism involves initial nucleophilic attack by the fluorinating agent, followed by skeletal rearrangement and fluoride incorporation [6] [8].

Comparative Performance Analysis

Within the broader context of modern fluorination methodology, morpholinosulfur trifluoride occupies a unique position that balances thermal stability, reactivity, and substrate tolerance. Comparative studies have established that morpholinosulfur trifluoride consistently outperforms diethylaminosulfur trifluoride in terms of both yield and selectivity for challenging substrates [1] [2].

The reagent demonstrates particular effectiveness in fluorinating hindered substrates, including tertiary alcohols and sterically demanding ketones, where other fluorinating agents often fail or provide poor yields. This enhanced reactivity stems from the structural rigidity of the morpholine ring, which stabilizes the reactive sulfur center while maintaining high electrophilicity [10] [1].

Integration with Contemporary Synthetic Strategies

Modern synthetic methodology increasingly emphasizes the development of sustainable and efficient fluorination processes that minimize waste generation and environmental impact. Morpholinosulfur trifluoride aligns well with these objectives through its high atom economy, predictable reactivity patterns, and compatibility with standard synthetic protocols [6] [11].

The reagent's ability to function under mild reaction conditions while maintaining high selectivity makes it particularly valuable for late-stage fluorination applications, where preservation of existing functionality is crucial. This capability has proven essential in pharmaceutical synthesis, where fluorination often occurs at advanced synthetic stages [11] [12].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive